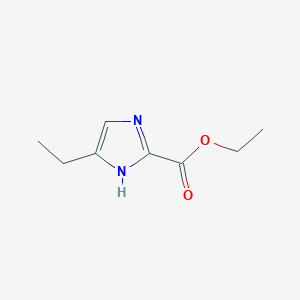
Ethyl 5-ethyl-1H-imidazole-2-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry
Ethyl 5-ethyl-1H-imidazole-2-carboxylate serves as a valuable building block in medicinal chemistry. Its imidazole ring is a core structure in many therapeutic agents due to its resemblance to biologically significant molecules like histidine and histamine . This compound can be used to synthesize derivatives with potential antibacterial, antifungal, and anti-inflammatory properties, contributing to the development of new medications.
Drug Discovery
In drug discovery, this compound’s versatility is crucial for creating libraries of molecules for high-throughput screening . Its ability to easily undergo chemical transformations allows researchers to rapidly generate diverse analogs, which can be tested for pharmacological activity, leading to the identification of new drug candidates.
Organic Synthesis
Ethyl 5-ethyl-1H-imidazole-2-carboxylate is instrumental in organic synthesis, particularly in the construction of complex molecules . It can participate in various reactions, including cycloadditions and substitutions, to create imidazole derivatives that are prevalent in a wide range of organic compounds.
Material Science
In material science, the compound finds use in the synthesis of novel materials with potential electronic, optical, or catalytic properties . Its ability to act as a ligand for metal ions can lead to the formation of coordination complexes with unique characteristics suitable for advanced material applications.
Catalysis Reactions
The imidazole ring of Ethyl 5-ethyl-1H-imidazole-2-carboxylate can facilitate catalysis reactions, particularly as a ligand in transition metal catalysts . These catalysts can be employed in various organic transformations, enhancing reaction rates and selectivity, which is vital for efficient chemical synthesis.
Pharmaceutical Synthesis
This compound is also significant in pharmaceutical synthesis, where it can be used to create imidazole-containing drugs . These drugs have a broad spectrum of biological activities, making them valuable for treating a variety of diseases. The compound’s reactivity enables the introduction of various functional groups, tailoring the molecules for desired therapeutic effects.
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 5-ethyl-1H-imidazole-2-carboxylate is a derivative of the imidazole class of compounds . Imidazole derivatives are known to interact with a broad range of targets, including various enzymes and receptors, due to their versatile chemical structure . .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of targets .
Pharmacokinetics
It is known that the compound is soluble in ethanol , which may influence its absorption and distribution in the body.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the compound is stable under normal conditions and has a melting point of 158-162°c .
Propriétés
IUPAC Name |
ethyl 5-ethyl-1H-imidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-6-5-9-7(10-6)8(11)12-4-2/h5H,3-4H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBQZDDWPFZPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566632 | |
| Record name | Ethyl 5-ethyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethyl-1H-imidazole-2-carboxylate | |
CAS RN |
1171124-65-4 | |
| Record name | Ethyl 5-ethyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Aminophenyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B1611334.png)









![6-Ethoxybenzo[B]thiophen-3(2H)-one](/img/structure/B1611351.png)

